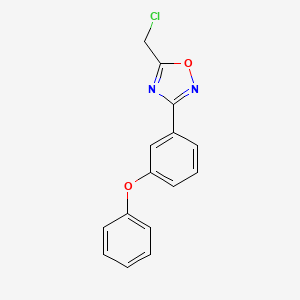

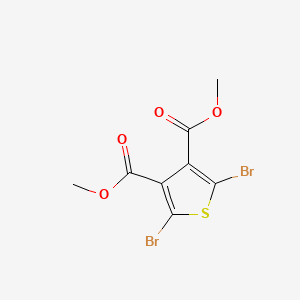

![molecular formula C34H42Br2N2 B3308362 2,8-Dibromo-5,11-dioctyl-5,11-dihydroindolo[3,2-b]carbazole CAS No. 937733-74-9](/img/structure/B3308362.png)

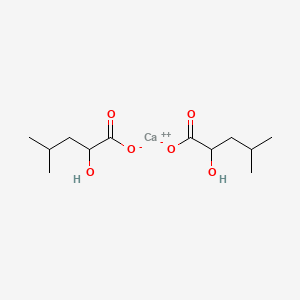

2,8-Dibromo-5,11-dioctyl-5,11-dihydroindolo[3,2-b]carbazole

Übersicht

Beschreibung

“2,8-Dibromo-5,11-dioctyl-5,11-dihydroindolo[3,2-b]carbazole” is a chemical compound that has been used in the synthesis of donor-acceptor conjugated polymers . It is a key intermediate in the synthesis of various indolo[3,2-b]carbazole derivatives .

Synthesis Analysis

The compound can be synthesized via a metal-free Aldol condensation polymerization strategy . The synthesis involves the use of dried solvents in an inert environment of dry nitrogen . The reaction is monitored by thin-layer chromatography (TLC) and the synthesized compounds are purified by column chromatography .Molecular Structure Analysis

The molecular structure of the polymers containing this compound was examined by FTIR, proton and carbon nuclear magnetic resonance spectroscopy methods . The polymers have a rigid and twisted configuration, which possesses the characteristic of large steric hindrance .Chemical Reactions Analysis

The compound has been used in the synthesis of novel indolo[3,2-b]carbazole derivatives via an N–C coupling reaction . It has also been used in the synthesis of non-conjugated homopolymers with blue light emission .Physical And Chemical Properties Analysis

The non-conjugated polymers containing this compound exhibited excellent thermal stability and solubility . The resultant polymers with different side groups showed blue light emission spectra from 427 nm to 461 nm .Wissenschaftliche Forschungsanwendungen

Synthesis Techniques and Derivative Formation

Research has shown that 5,11-dihydroindolo[3,2-b]carbazoles, a class of compounds to which 2,8-Dibromo-5,11-dioctyl-5,11-dihydroindolo[3,2-b]carbazole belongs, can be synthesized and modified through various methods. For instance, a double acetylation approach has been developed for these compounds, leading to the formation of 2,8-diacetyl derivatives. Oxidation of these derivatives results in the formation of 2,8-diglyoxals, which can react with aromatic o-diamines to yield new indolo[3,2-b]carbazoles with quinoxalinyl fragments (Irgashev, R., Kazin, N., Kim, G. A., Rusinov, G., & Charushin, V., 2015). Additionally, novel 5,11-dihydroindolo[3,2-b]carbazole derivatives containing functional thiophene, 2,2′-bithiophene, or 2,2′:5′,2″-terthiophene units have been synthesized (Irgashev, R., Kazin, N., Rusinov, G., & Charushin, V., 2017).

Applications in Organic Light-Emitting Devices (OLEDs)

The 5,11-dihydroindolo[3,2-b]carbazole framework has been utilized in the development of hole-transport molecules for organic light-emitting devices (OLEDs). These molecules have high glass transition temperatures, can be evaporated to form uniform thin films, and have ideal ionization potentials that match well with indium-tin oxide (ITO) anodes. OLEDs using these molecules have demonstrated low threshold voltages and excellent current–voltage characteristics (Hu, N., Xie, S., Popović, Z., Ong, B., & Hor, A., 2000).

Electrochromic Properties

Research on π-conjugated indolo[3,2-b]carbazole derivatives has revealed their potential in electrochromic devices (ECDs). For instance, one study synthesized derivatives and investigated their optical, electrochemical, and electrochromic properties. These compounds exhibited significant color changes and high optical contrast upon the application of an external potential, indicating their suitability for NIR applications (Xu, Z., Zhang, Y., Wang, B., Liu, Z., Zhao, J., & Xie, Y., 2019).

Photophysical and Electrochemical Properties

Indolo[3,2-b]carbazole derivatives have been studied for their photophysical and electrochemical properties. These properties are crucial for applications in fields like organic electronics and photonics. For instance, the synthesis of novel 5,11-dialkyl-6,12-di(thiophen-2-yl) substituted 5,11-dihydroindolo[3,2-b]carbazoles and their subsequent modifications via the Friedel–Crafts reaction demonstrate their potential for photophysical and electrochemical applications (Irgashev, R., Teslenko, A. Y., Zhilina, E. F., Schepochkin, A. V., Eltsov, O., Rusinov, G., & Charushin, V., 2014).

Design and Synthesis for Microelectronics

Indolo[3,2-b]carbazole derivatives have also been explored in the field of organic microelectronics. For example, 6,12-Dimethylindolo[3,2-b]carbazoles were synthesized for use in organic field-effect transistors. These molecules have a coplanar structure favorable for π-stacking, making them promising candidates for microelectronic applications (Wakim, S., Bouchard, J., Simard, M., Drolet, N., Tao, Y., & Leclerc, M., 2004).

Novel Synthetic Approaches and Structural Modifications

Innovative synthetic approaches and structural modifications of indolo[3,2-b]carbazoles have been a significant focus of research. These approaches have led to the development of new compounds with potential applications in various scientific fields. For example, a palladium-catalyzed approach was used for the synthesis of malasseziazole A and C, demonstrating the versatility of these compounds in synthetic chemistry (Kober, U., & Knölker, H., 2015).

Wirkmechanismus

Eigenschaften

IUPAC Name |

2,8-dibromo-5,11-dioctylindolo[3,2-b]carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H42Br2N2/c1-3-5-7-9-11-13-19-37-31-17-15-25(35)21-27(31)29-24-34-30(23-33(29)37)28-22-26(36)16-18-32(28)38(34)20-14-12-10-8-6-4-2/h15-18,21-24H,3-14,19-20H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPNALYBQIBMSEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1C2=C(C=C(C=C2)Br)C3=CC4=C(C=C31)C5=C(N4CCCCCCCC)C=CC(=C5)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H42Br2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

638.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,8-Dibromo-5,11-dioctyl-5,11-dihydroindolo[3,2-b]carbazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-Amino-1,3-thiazol-5-yl)methyl]benzonitrile](/img/structure/B3308282.png)

![N-[3-(aminomethyl)phenyl]-3-(morpholin-4-yl)propanamide](/img/structure/B3308283.png)

![5H-Thieno[3,2-b]pyrrol-5-one, 2-chloro-4,6-dihydro-](/img/structure/B3308310.png)

![C-[1-(5-Chloro-thiophen-2-yl)-cyclopentyl]-methylamine](/img/structure/B3308316.png)

![Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride](/img/structure/B3308322.png)